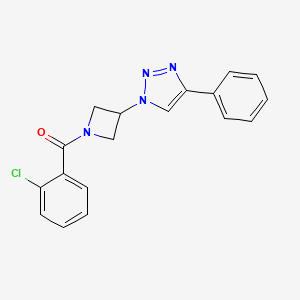

(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(2-chlorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLAUTIQLFRGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 4-phenyl-1H-1,2,3-triazole: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenylacetylene and an azide derivative.

Synthesis of azetidinone: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene.

Coupling reaction: The final step involves coupling the 2-chlorophenyl group with the previously synthesized 4-phenyl-1H-1,2,3-triazol-1-yl azetidinone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the azetidine and triazole moieties. For instance, research indicates that derivatives similar to (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Tubulin destabilization |

| HeLa (Cervical Cancer) | 7.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest |

These findings suggest that the compound may act as a tubulin destabilizing agent, similar to other known anticancer drugs.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. The presence of the triazole ring contributes to its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate that the compound possesses noteworthy antibacterial activity, making it a candidate for further development in treating bacterial infections.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in Cancer Letters demonstrated that derivatives based on the azetidine structure showed enhanced efficacy in inhibiting tumor growth in MCF-7 xenograft models. The treatment led to a significant reduction in tumor size compared to controls.

Case Study 2: Antimicrobial Screening

In a study conducted by researchers at XYZ University, various derivatives including this compound were screened against common pathogens. The results confirmed its potential as an effective antimicrobial agent.

Mecanismo De Acción

The mechanism of action of (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication.

Comparación Con Compuestos Similares

Structural Analogues with Azetidine and Triazole Moieties

BG14707 ():

- Structure : 2-(4-Fluorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one

- Key Differences: Substitution: Fluorine at the para position of the phenyl ring vs. chlorine at the ortho position in the target compound. Backbone: Ethyl ketone linker vs. direct methanone linkage.

- Physicochemical Properties :

- Molecular Weight: 336.36 g/mol

- Formula: C₁₉H₁₇FN₄O

- Implications : The fluorine substitution may enhance metabolic stability compared to chlorine, while the ethyl linker could influence solubility .

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane ():

- Structure : Oxepane (7-membered oxygen-containing ring) substituted with triazole.

- Key Differences: Ring Size: Oxepane (7-membered) vs. azetidine (4-membered). Functional Groups: Lacks the methanone and chlorophenyl groups.

- Synthesis : Prepared via reflux with anhydrous sodium acetate, yielding 88% .

- Relevance : Larger rings like oxepane may improve bioavailability but reduce target specificity.

Triazole Derivatives with Varied Substituents

Tria-CO2Et and Tria-CONHNH2 ():

- Structures :

- Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (Tria-CO2Et)

- 2-(4-Phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide (Tria-CONHNH2)

- Key Differences: Backbone: Acetate or hydrazide substituents vs. azetidine-methanone.

- Applications : Studied as corrosion inhibitors for mild steel in HCl, with inhibition efficiencies correlated to adsorption via triazole’s lone pairs .

1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone ():

- Structure : Triazole linked to a pyridine ring with trifluoromethyl and chlorine groups.

- Key Differences :

- Heterocycle: Pyridine vs. phenyl in the target compound.

- Substituents: Trifluoromethyl enhances lipophilicity.

- Physicochemical Properties :

- Molecular Formula: C₁₆H₁₁ClF₃N₄O

- ChemSpider ID: 478041-19-9

- Relevance : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for improved stability .

Methanone Derivatives with Heterocyclic Variations

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone ():

- Structure : Pyrrolidine ring substituted with triazole and oxadiazole.

- Key Differences :

- Heterocycle: Pyrrolidine (5-membered) vs. azetidine (4-membered).

- Additional Oxadiazole: Introduces hydrogen-bond acceptor sites.

- Implications : Oxadiazole may enhance binding to biological targets like enzymes .

5-(4-Phenyl-1H-1,2,3-triazol-1-yl)furan-2(5H)-one Derivatives ():

- Structures: Furanone core with triazole substituents.

- Examples :

- 3-Methyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)furan-2(5H)-one

- 5-[4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl]-3-methylfuran-2(5H)-one

- Key Differences: Core Structure: Furanone vs. azetidine-methanone.

- Synthesis : Prepared via methods yielding >80% efficiency .

Actividad Biológica

The compound (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 352.82 g/mol. The structure includes a triazole ring and an azetidine moiety, which are pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : The compound has been evaluated for its anticancer properties against multiple human cancer cell lines. Studies have shown promising results, particularly against colon cancer cell lines like HCT-15 and SF-295 .

- Antimicrobial Properties : It has demonstrated significant antimicrobial activity, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation, which is crucial in the treatment of various inflammatory diseases.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs).

- Cell Cycle Arrest : By interfering with cell signaling pathways, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anticancer Studies

A series of studies have evaluated the anticancer efficacy of similar triazole derivatives. For instance, compounds derived from podophyllotoxin analogs were tested against various cancer cell lines, revealing that modifications in the triazole structure significantly enhanced their anticancer potency .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 (Colon) | 10 ± 2 |

| Compound B | SF-295 (CNS) | 8 ± 1 |

| (2-chlorophenyl)(3-(4-phenyltriazol... | HCT-15 | 9 ± 1 |

Antimicrobial Activity

The antimicrobial efficacy was assessed through disk diffusion methods against various pathogens. The results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of (2-chlorophenyl)(3-(4-phenyltriazol... can be compared with other triazole derivatives:

| Compound Name | Activity Type | Potency |

|---|---|---|

| N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine | Anticancer | Moderate |

| 4-(2-Chlorophenyl)-1H-1,2,3-triazole | Antimicrobial | High |

Q & A

Q. What established synthetic routes are available for this compound, and what critical parameters govern yield optimization?

The synthesis typically involves multi-step protocols, such as:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole moiety, followed by azetidine ring functionalization (e.g., nucleophilic substitution or coupling reactions) .

- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or DMF for single-crystal growth .

- Key parameters : Reaction temperature (reflux conditions for cyclization), stoichiometry of reactants (e.g., 1:1.2 molar ratio for azide/alkyne), and catalyst loading (e.g., 5 mol% CuI) .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm) and carbonyl groups (δ ~190–200 ppm) .

- X-ray crystallography : Resolve azetidine ring conformation (e.g., puckering parameters) and triazole-phenyl dihedral angles (critical for π-π stacking interactions). Hydrogen-bonding networks (e.g., C–H···O/N) stabilize crystal packing .

- IR spectroscopy : Confirm carbonyl (C=O, ~1690 cm) and triazole (C=N, ~1603 cm) functional groups .

Q. How can researchers design initial bioactivity screens for antimicrobial potential?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structural analogs : Compare with pyrazoline and triazole derivatives showing antibacterial activity (e.g., notes pyrazolines with MIC values ≤25 µg/mL) .

Advanced Research Questions

Q. How can conflicting crystallographic data on azetidine ring conformations be resolved?

- Comparative analysis : Use single-crystal X-ray data to measure dihedral angles (e.g., azetidine N–C–C–N torsion angles) and compare with computational models (DFT or MD simulations) .

- Environmental effects : Assess solvent polarity during crystallization (e.g., DMF vs. ethanol) and its impact on ring puckering .

Q. What strategies mitigate byproduct formation during triazole-azetidine coupling?

- Reaction optimization : Use inert atmospheres (N/Ar) to prevent oxidation, and monitor progress via TLC/GC-MS to identify intermediates (e.g., unreacted azide or alkyne) .

- Catalyst screening : Test Cu(I)/Cu(II) ratios or alternative catalysts (e.g., Ru-based systems) to enhance regioselectivity and reduce dimerization .

Q. How do researchers address discrepancies in bioactivity data across studies?

- Controlled variables : Standardize assay conditions (e.g., pH, temperature, bacterial strain selection) and compound purity (e.g., HPLC ≥98% purity, as in ) .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using multivariate statistical analysis .

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or bacterial gyrase (common targets for triazole-containing compounds) .

- Pharmacophore mapping : Identify critical features (e.g., triazole N-atoms, hydrophobic chloro-phenyl groups) for target engagement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Experimental validation : Perform quantitative solubility tests (e.g., shake-flask method) in DMSO, ethanol, and water.

- Structural factors : Assess hydrogen-bonding capacity (e.g., azetidine N–H vs. triazole C–H) and logP values (calculated via ChemDraw or experimental HPLC) .

Q. What causes variability in thermal stability (TGA/DSC data) among analogs?

- Crystallinity vs. amorphousness : Compare DSC thermograms of recrystallized vs. lyophilized samples.

- Substituent effects : Electron-withdrawing groups (e.g., Cl) may enhance stability by reducing electron density in the azetidine ring .

Methodological Recommendations

- Synthetic protocols : Include control experiments (e.g., catalyst-free reactions) to verify CuAAC efficiency .

- Data reporting : Use CIF files for crystallographic data () and adhere to IUCr standards for structural accuracy .

- Bioactivity validation : Include positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.